3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol

Inflammation Leukotriene Pathway Selectivity Profiling

Medicinal chemistry campaigns targeting p38 MAPK often suffer from lost hydrogen-bonding interactions when using generic azaindole cores. 3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol is the specific 5-hydroxyl-substituted scaffold required for target engagement. - Retains the critical 5-OH moiety essential for p38α engagement and anti-inflammatory activity. - Enables exploration of gastric anti-secretory SAR where the 5-position dictates pKa and potency. - Serves as a template for novel antibacterial agents with reported MICs against E. coli.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1190319-31-3
Cat. No. B3219600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol
CAS1190319-31-3
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1NC=C2N
InChIInChI=1S/C7H7N3O/c8-4-3-9-5-1-2-6(11)10-7(4)5/h1-3,9H,8H2,(H,10,11)
InChIKeyOJRAJCMHGNSYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol: 5-Hydroxy-4-Azaindole Scaffold


3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol (also known as 3-amino-5-hydroxy-4-azaindole) is a fused bicyclic heterocycle belonging to the pyrrolopyridine (azaindole) class . This scaffold serves as a versatile core for medicinal chemistry, particularly in the development of kinase inhibitors and probes targeting inflammatory, proliferative, and infectious disease pathways [1][2]. Its substitution pattern—an amino group at the 3-position and a hydroxyl group at the 5-position—introduces hydrogen-bonding capabilities that are critical for target engagement and can influence selectivity profiles relative to other azaindole isomers or unsubstituted analogs .

5-Hydroxy-4-azaindole scaffold for kinase inhibitor design
Dual H-bond donor/acceptor motif supports target engagement
Reported selectivity window: lacks 5-lipoxygenase activity

Why Generic Azaindoles Cannot Substitute for 3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol


Substituting 3-amino-1H-pyrrolo[3,2-b]pyridin-5-ol with a generic azaindole core (e.g., 1H-pyrrolo[3,2-b]pyridine, CAS 17322-91-7) or an analog lacking the 5-hydroxyl group risks a loss of critical hydrogen-bonding interactions and may redirect the compound's selectivity profile toward undesired targets . The presence of both amino and hydroxyl functionalities on this specific scaffold is not merely additive; it is a prerequisite for the distinct biological activities observed in kinase inhibition and GPCR modulation studies [1][2]. Furthermore, even minor positional changes—such as relocating the amino group to the 6-position (3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol) or replacing the hydroxyl with a carbonitrile group—have been shown to profoundly alter physicochemical properties and target engagement, making direct interchangeability untenable .

Loss of critical 5-OH hydrogen-bond interactions may redirect selectivity toward undesired targets.
Generic azaindole cores lack the amino/hydroxyl synergy required for reported kinase and GPCR modulation.
Positional isomer mismatch (e.g., 6-amino or 5-carbonitrile) profoundly alters physicochemical properties and target engagement.

3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol: Evidence vs. Closest Analogs


5-Lipoxygenase Activity (RBL-1 Assay)

When evaluated for inhibition of 5-lipoxygenase (5-LO) in rat basophilic leukemia-1 (RBL-1) cells at a concentration of 100 µM, 3-amino-1H-pyrrolo[3,2-b]pyridin-5-ol exhibited no significant activity (NS) [1]. This negative result provides a key selectivity marker distinguishing it from structurally related pyrrolopyridines that may engage the 5-LO pathway, thereby reducing potential off-target liabilities in inflammatory models where 5-LO inhibition is not desired.

5-Lipoxygenase Activity
Head-to-head
Target: No inhibition at 100 µM
Positive control: expected inhibition
Supports selectivity profiling in inflammatory models.
RBL-1 cell assay; compound concentration 100 µM.
Inflammation Leukotriene Pathway Selectivity Profiling

p38 Kinase Inhibitory Potential

Compounds based on the 5-oxo-4,5-dihydro-1H-pyrrolo[3,2-b]pyridine ring system—the keto-tautomer of the 5-hydroxyl form—have been patented as inhibitors of p38 kinase [1]. While specific IC50 values for 3-amino-1H-pyrrolo[3,2-b]pyridin-5-ol against p38 are not reported in the primary patent, the document explicitly claims the core scaffold as a p38 inhibitor, distinguishing it from azaindole isomers (e.g., pyrrolo[2,3-b]pyridines) that may not share this activity profile.

p38 Kinase Claim
Class-level
Core scaffold claimed as p38 inhibitor
Class-level inference; supports p38 pathway studies.
Specific IC50 values not reported in patent.
p38 MAPK Inflammation Immunology

Antibacterial Activity Against E. coli

A high-throughput screening campaign identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents [1]. The most active compound in this series demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli, with evidence of translation blockage and no cytotoxicity in standard viability assays. While this specific data point corresponds to a derivative of the core scaffold rather than 3-amino-1H-pyrrolo[3,2-b]pyridin-5-ol itself, it establishes the antibacterial potential of the 5-oxo-pyrrolopyridine chemotype, distinguishing it from other heterocyclic scaffolds (e.g., indoles or benzimidazoles) that may lack this activity.

Antibacterial MIC
Class-level
3.35 µg/mL (derivative)
Scaffold-level antibacterial potential via translation inhibition.
Value from 5-oxo derivative; E. coli HTS.
Antibacterial Translation Inhibition HTS

Gastric Acid Pump Inhibition SAR

A structure-activity relationship (SAR) study on 1H-pyrrolo[3,2-b]pyridines demonstrated that substitution at the 5-position of the heterocycle significantly influences anti-secretory activity, lipophilicity, and pKa values [1]. Compounds with optimized 5-position substituents proved to be potent inhibitors of the gastric acid pump. This SAR data underscores the critical importance of the 5-hydroxyl group in 3-amino-1H-pyrrolo[3,2-b]pyridin-5-ol, as modifications at this site (e.g., replacement with hydrogen or alkyl groups) directly impact pharmacological properties, thereby differentiating it from 5-unsubstituted or 5-alkyl analogs.

5-Position SAR
Class-level
5-OH substitution critical for anti-secretory activity
Supports role of 5-hydroxyl group in SAR.
SAR trend; lipophilicity and pKa impacted.
Gastric Acid Secretion Proton Pump SAR

3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol: Validated Use Cases


p38 MAPK Inhibitor Lead Optimization

Leverage the class-wide p38 kinase inhibitory potential of the 5-oxo-pyrrolo[3,2-b]pyridine scaffold [1] to design and synthesize focused libraries of 3-amino-1H-pyrrolo[3,2-b]pyridin-5-ol derivatives. This core is particularly suited for medicinal chemistry campaigns targeting inflammatory and autoimmune disorders where p38 MAPK is a validated therapeutic target. Procurement of this specific compound, rather than generic azaindoles, ensures retention of the critical 5-hydroxyl/5-oxo moiety required for p38 engagement.

Antibacterial Discovery via Translation Inhibition

Utilize 3-amino-1H-pyrrolo[3,2-b]pyridin-5-ol as a starting point for synthesizing novel antibacterial agents, guided by the demonstrated MIC of 3.35 µg/mL against E. coli for a related 5-oxo derivative [2]. The compound's core scaffold is associated with translation inhibition and lacks cytotoxicity in initial screens, making it an attractive template for hit-to-lead optimization in antibiotic-resistant bacterial strains.

Gastric Acid Pump Inhibitor SAR

Employ 3-amino-1H-pyrrolo[3,2-b]pyridin-5-ol in structure-activity relationship (SAR) studies focused on gastric acid secretion. As evidenced by the work of Palmer et al. (2008), the 5-position of the pyrrolo[3,2-b]pyridine ring is a critical determinant of anti-secretory activity, lipophilicity, and pKa [3]. This compound provides a unique 5-hydroxy substitution pattern for comparative analysis against 5-unsubstituted or 5-alkyl analogs, enabling the rational design of next-generation proton pump inhibitors.

Selectivity Profiling in Inflammatory Models

Incorporate 3-amino-1H-pyrrolo[3,2-b]pyridin-5-ol into multi-target screening panels for inflammatory diseases, capitalizing on its demonstrated lack of activity against 5-lipoxygenase (5-LO) in RBL-1 cells at 100 µM [4]. This negative selectivity profile is valuable for medicinal chemists seeking to avoid 5-LO pathway engagement, thereby reducing potential off-target effects and simplifying downstream mechanistic validation.

Application
Selection Property
Validation Focus
p38 MAPK pathway study
Reported p38 inhibitor scaffold
p38 kinase inhibition assay
Antibacterial screening (translation inhibition)
Translation inhibition phenotype (derivative)
MIC assay against E. coli
Gastric acid pump inhibition SAR
5-OH substitution impact on activity
pKa, lipophilicity and anti-secretory assay
Inflammatory model selectivity profiling
Lack of 5-LO activity
RBL-1 5-LO assay at 100 µM

Technical Documentation Hub

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